Miroestrol

Übersicht

Beschreibung

Miroestrol is a phytoestrogen, a plant-derived compound that mimics the biological activity of the hormone estrogen. It was first isolated from the Thai herb Pueraria mirifica in 1960 and is believed to be responsible for the rejuvenating properties attributed to the plant . This compound possesses potent estrogenic activity due to its structural similarity with estradiol, making it a significant compound in traditional Thai medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Miroestrol can be synthesized through various chemical routes, often involving the transformation of isoflavonoids. One common method starts with the isoflavonoid daidzein, which undergoes several steps including hydroxylation and cyclization to form this compound . The reaction conditions typically involve the use of catalysts and specific pH levels to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the tuberous roots of Pueraria mirifica. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Miroestrol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deoxythis compound, another potent phytoestrogen.

Reduction: Reduction reactions can convert this compound back to its precursor compounds.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.

Major Products:

Deoxythis compound: Formed through oxidation.

Hydroxylated derivatives: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Miroestrol has been studied for its potential role in hormone replacement therapy, particularly for postmenopausal women. Research indicates that this compound can improve the antioxidant system in ovariectomized mice, which serve as a model for estrogen depletion. In one study, treatment with this compound significantly reduced oxidative stress markers and improved cognitive functions related to memory and learning in these animals .

Antioxidant Properties

This compound exhibits significant antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases such as diabetes and hypertension. Studies have shown that this compound enhances the activities of superoxide dismutase (SOD) and catalase (CAT), two key enzymes involved in the body's antioxidant defense system . This property suggests its potential use in managing conditions associated with oxidative stress.

Effects on Cognitive Function

Research indicates that this compound may ameliorate cognitive deficits associated with estrogen depletion. In experiments involving ovariectomized mice, this compound administration led to improvements in learning and memory performance, alongside reductions in markers of oxidative damage in the brain . This suggests that this compound may have neuroprotective effects that could be harnessed for cognitive health.

Mammogenic Activity

Historical studies have demonstrated the mammogenic effects of this compound, indicating its potential use in promoting breast tissue development. Its potency was compared to other estrogens, showing that it possesses significant mammogenic activity, which could be relevant for therapeutic applications related to breast health .

Vaginal Cornification and Reproductive Health

This compound has been shown to induce vaginal cornification in ovariectomized rats, a response associated with estrogenic activity. This effect is linked to its ability to inhibit pituitary function and prevent pregnancy when administered at certain doses . Such findings highlight its relevance in reproductive health research.

Case Study 1: Antioxidant Effects on Ovariectomized Mice

In a controlled study, ovariectomized mice were treated with this compound over eight weeks. The results indicated a significant decrease in malondialdehyde (MDA) levels, a biomarker for lipid peroxidation, suggesting reduced oxidative stress . The study concluded that this compound effectively mitigates oxidative damage and supports the antioxidant defense system.

Case Study 2: Cognitive Function Improvement

Another investigation focused on the cognitive effects of this compound on aged ovariectomized mice. The study found that treatment with this compound improved performance in memory tasks and increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neurogenesis and synaptic plasticity . These outcomes suggest potential applications for this compound in treating cognitive decline associated with aging.

Data Tables

Wirkmechanismus

Miroestrol exerts its effects by binding to estrogen receptors in the body, mimicking the action of natural estrogen. This binding activates various molecular pathways involved in gene expression, leading to estrogenic effects such as the regulation of reproductive organs and prevention of bone loss . The compound also exhibits antioxidant properties, enhancing the antioxidation system in the liver and uterus .

Vergleich Mit ähnlichen Verbindungen

Miroestrol is often compared with other phytoestrogens such as:

Deoxythis compound: A closely related compound with similar estrogenic activity.

Coumestrol: Another potent phytoestrogen with comparable activity.

Genistein and Daidzein: Isoflavones with weaker estrogenic activity compared to this compound.

Uniqueness: this compound’s uniqueness lies in its high estrogenic activity, which is significantly stronger than that of genistein and daidzein. This makes it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Miroestrol is a phytoestrogen primarily derived from the plant Pueraria mirifica, known for its estrogen-like effects. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and managing menopausal symptoms. The following sections detail the biological activity of this compound, supported by case studies, pharmacokinetic data, and research findings.

This compound, along with its closely related compound deoxythis compound, exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ). The interaction of these compounds with estrogen receptors mimics the biological effects of natural estrogens, which can influence various physiological processes such as reproductive health, bone density, and cardiovascular health.

Table 1: Comparison of this compound and Deoxythis compound Binding Affinity

Pharmacokinetics

A pilot pharmacokinetic study evaluated the absorption and elimination profile of this compound in rabbits. The study found that after oral administration, this compound reached a maximum concentration of 69.62 ng/ml within one hour. The area under the curve (AUC) for this compound was 854.92 ng·h/ml, indicating significant systemic exposure following administration.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 69.62 ng/ml |

| Time to Cmax (Tmax) | 1 hour |

| Area Under Curve (AUC) | 854.92 ng·h/ml |

Antioxidant Activity

Research has demonstrated that this compound can enhance antioxidant enzyme activity in ovariectomized mice, a model for menopause. In this study, treatment with this compound significantly increased levels of glutathione (GSH) and the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests that this compound may help mitigate oxidative stress associated with menopause.

Case Study: Effects on Menopausal Symptoms

A double-blind placebo-controlled study involving 25 women assessed the efficacy of a supplement containing this compound over 12 weeks. Results indicated significant improvements in menopausal symptoms, including night sweats and mood stability, compared to the placebo group.

Table 3: Summary of Menopausal Symptom Improvements

| Symptom | Improvement (%) | Statistical Significance |

|---|---|---|

| Night Sweats | 40 | p < 0.05 |

| Mood Instability | 35 | p < 0.05 |

Safety and Toxicology

This compound has been generally regarded as safe when consumed in dietary amounts; however, comprehensive toxicological assessments are necessary to fully understand any potential adverse effects or interactions with other medications. Current studies suggest that while it mimics estrogenic activity, it does not exhibit significant toxicity at therapeutic doses.

Eigenschaften

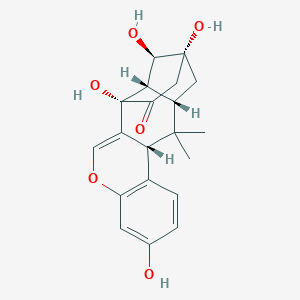

IUPAC Name |

(1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKLDOLOCIQYFS-PRTISISMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@]3(CC(=O)[C@]([C@@H]2[C@H]3O)(C4=COC5=C([C@H]41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2618-41-9 | |

| Record name | Miroestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2618-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.